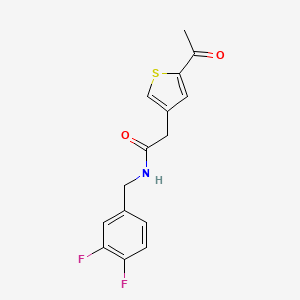![molecular formula C19H16FN5OS B4528914 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4528914.png)
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
概要
説明
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a thiazole ring, a pyrazole ring, and a quinoline ring, contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds.
科学的研究の応用
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
作用機序
The mechanism of action of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity drugs.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Uniqueness
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.
特性
IUPAC Name |
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-23-14(10-27-11)9-25(2)19(26)16-6-18(12-7-21-22-8-12)24-17-4-3-13(20)5-15(16)17/h3-8,10H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPATJUYLDPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[(acetylamino)methyl]-3,6-dihydropyridin-1(2H)-yl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4528834.png)
![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B4528842.png)
![(3-{[(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B4528851.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B4528859.png)
![1-acetyl-N-[1-(1-adamantyl)propyl]piperidin-4-amine](/img/structure/B4528870.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4528877.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B4528888.png)
![methyl (2S)-cyclopropyl{[3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoyl]amino}acetate](/img/structure/B4528895.png)

acetic acid](/img/structure/B4528910.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)isonicotinamide](/img/structure/B4528916.png)
![N-(4-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4528925.png)
![2,2-dimethylpropyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B4528932.png)
![N-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}phenyl)acetamide](/img/structure/B4528940.png)
